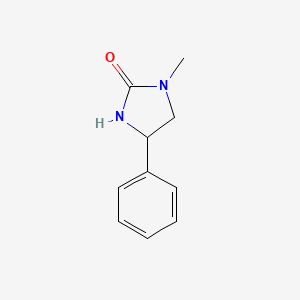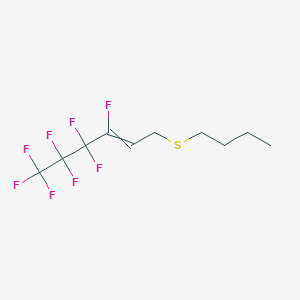
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is an organosulfur compound characterized by the presence of a butylsulfanyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high electronegativity and reactivity due to the fluorine atoms, as well as the presence of a sulfur-containing functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene typically involves the introduction of the butylsulfanyl group to a fluorinated hexene backbone. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a fluorinated hexene under basic conditions. The reaction can be represented as follows:
C4H9SH+C6F8H2→C4H9S−C6F8H+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the double bond.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Partially or fully defluorinated alkanes.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms can engage in strong hydrogen bonding and dipole interactions, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Butylsulfanyl)butane: Lacks the fluorine atoms, resulting in different chemical properties.
1-(Butylsulfanyl)pentane: Similar structure but with a different carbon chain length.
tert-Butylsulfanylphthalonitriles: Contains a phthalonitrile core instead of a hexene backbone.
Uniqueness
1-(Butylsulfanyl)-3,4,4,5,5,6,6,6-octafluorohex-2-ene is unique due to its high fluorine content, which imparts distinct chemical and physical properties, such as increased electronegativity and reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
90292-35-6 |
|---|---|
Molekularformel |
C10H12F8S |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
1-butylsulfanyl-3,4,4,5,5,6,6,6-octafluorohex-2-ene |
InChI |
InChI=1S/C10H12F8S/c1-2-3-5-19-6-4-7(11)8(12,13)9(14,15)10(16,17)18/h4H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
HREALCQLDPHGIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
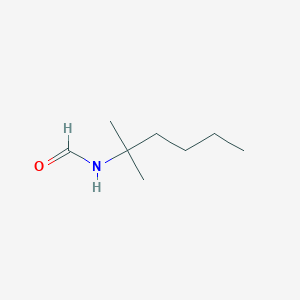
silane](/img/structure/B14363836.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
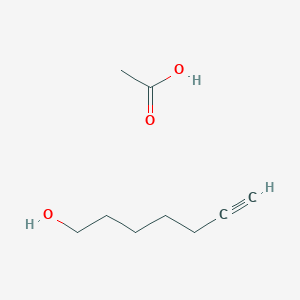
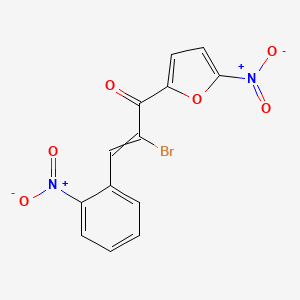
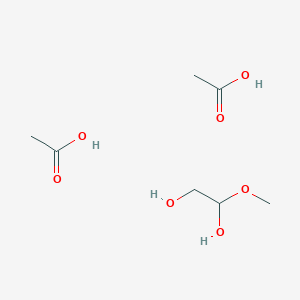
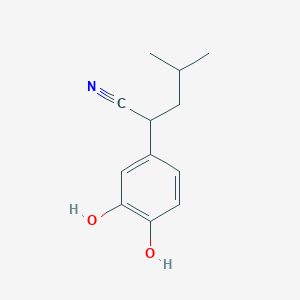

![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
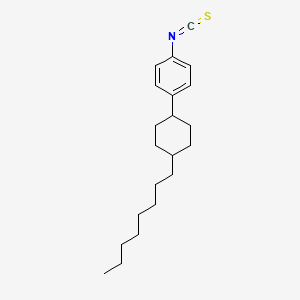
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
